6-bromo-4-phenyl-1H-quinolin-2-one
Overview
Description
6-bromo-4-phenyl-1H-quinolin-2-one is a heterocyclic compound that has been extensively studied due to its potential applications in various fields of scientific research. This compound is also known as 6-bromo-4-phenylquinolin-2(1H)-one or 6-bromo-4-phenylquinolin-2-one.
Scientific Research Applications
Inhibition of Steroid 5alpha Reductases
A study by Baston, Palusczak, and Hartmann (2000) explored the synthesis of various 6-substituted 1H-quinolin-2-ones, including 6-bromo-4-phenyl-1H-quinolin-2-one, and evaluated their effectiveness as inhibitors of steroid 5alpha reductases. These compounds, particularly those with certain N,N-dialkylamide substituents, showed competitive inhibition patterns against the human type 2 isozyme of this enzyme, which is involved in steroid metabolism (Baston, Palusczak, & Hartmann, 2000).
Antimicrobial and Antimalarial Agents
Parthasaradhi et al. (2015) conducted research on derivatives of 6-bromo-4-phenyl-1H-quinolin-2-one, focusing on their potential as antimicrobial and antimalarial agents. Their study synthesized novel compounds and tested them against various microorganisms and Plasmodium falciparum, a parasite responsible for malaria. This highlights the potential application of these compounds in treating infectious diseases (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).
Anticancer Properties
Köprülü, Ökten, Tekin, and Çakmak (2018) investigated the anticancer potential of various quinoline derivatives, including 6-bromo-4-phenyl-1H-quinolin-2-one. Their research focused on the antiproliferative activity of these compounds against different cancer cell lines. Certain derivatives demonstrated significant antiproliferative activity, suggesting their potential use in cancer treatment (Köprülü, Ökten, Tekin, & Çakmak, 2018).
Synthesis and Chemical Properties
Jin et al. (2019) and other researchers have explored the synthesis and chemical properties of quinoline derivatives, including 6-bromo-4-phenyl-1H-quinolin-2-one. Their work contributes to the understanding of the synthesis processes and chemical behaviors of these compounds, which is crucial for their application in various scientific fields (Jin, Yang, Song, Bai, Yang, Ding, & Xiao, 2019).
Anti-platelet Activity
Research by Margariti et al. (2020) on rhodium(III) complexes containing 6-bromo-4-phenyl-1H-quinolin-2-one derivatives demonstrated their potential anti-platelet activity. This indicates the possible therapeutic applications of these compounds in treating conditions related to blood coagulation and inflammation (Margariti, Papakonstantinou, Stamatakis, Demopoulos, Schnakenburg, Andreopoulou, Giannopoulos, Kallitsis, & Philippopoulos, 2020).
properties
IUPAC Name |
6-bromo-4-phenyl-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-11-6-7-14-13(8-11)12(9-15(18)17-14)10-4-2-1-3-5-10/h1-9H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZOFVAFTZRSTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=C2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354211 | |
Record name | 6-bromo-4-phenyl-1H-quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-4-phenyl-1H-quinolin-2-one | |
CAS RN |
178490-58-9 | |
Record name | 6-bromo-4-phenyl-1H-quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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